molecular formula C26H24N4O5 B7691076 N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide

N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide

Cat. No.: B7691076
M. Wt: 472.5 g/mol
InChI Key: XIBCEQPFFHQZPH-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using a suitable methylating agent.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions, such as the use of coupling agents and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol: Known for its analgesic and antipyretic properties.

    N-(4-methylphenyl)acetamide: Used in various chemical syntheses and known for its stability.

    N-(4-acetamidophenyl)-2-(2-methylphenyl)acetamide: Similar structure but different substituents, leading to varied chemical properties.

Uniqueness

N-(4-Acetamidophenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}acetamide is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-16-4-6-18(7-5-16)26-29-25(30-35-26)19-8-13-22(23(14-19)33-3)34-15-24(32)28-21-11-9-20(10-12-21)27-17(2)31/h4-14H,15H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBCEQPFFHQZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4=CC=C(C=C4)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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